molecular formula C19H15ClN6OS B10968763 2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10968763
M. Wt: 410.9 g/mol
InChI Key: PJEDWLKLLXOGMJ-UHFFFAOYSA-N
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Description

2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves several steps. The synthetic route typically starts with the preparation of the core benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure, followed by the introduction of the furan and pyrazole moieties. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .

Scientific Research Applications

2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Properties

Molecular Formula

C19H15ClN6OS

Molecular Weight

410.9 g/mol

IUPAC Name

4-[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C19H15ClN6OS/c20-11-7-22-25(8-11)9-12-5-6-14(27-12)17-23-18-16-13-3-1-2-4-15(13)28-19(16)21-10-26(18)24-17/h5-8,10H,1-4,9H2

InChI Key

PJEDWLKLLXOGMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(O5)CN6C=C(C=N6)Cl

Origin of Product

United States

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